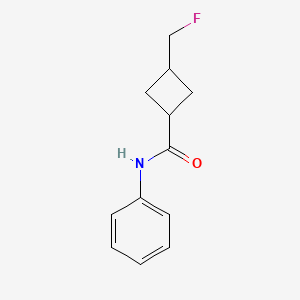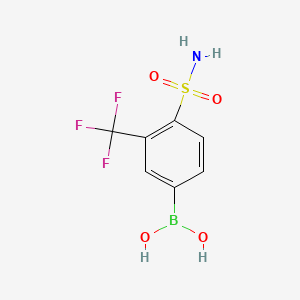![molecular formula C18H22N2O5 B15301699 5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dimethoxyphenyl group, and an amido linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the amido group to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
科学研究应用
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of complex molecules.
作用机制
The mechanism of action of 5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression or replication processes.
相似化合物的比较
Similar Compounds
5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic ring or furan ring.
Other amido-furan derivatives: Compounds that share the amido-furan core structure but have different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethoxyphenyl group and amido linkage contribute to its potential biological activities and make it a valuable compound for research and development.
属性
分子式 |
C18H22N2O5 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
5-[[3-(3,4-dimethoxyphenyl)propanoylamino]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C18H22N2O5/c1-19-18(22)15-8-6-13(25-15)11-20-17(21)9-5-12-4-7-14(23-2)16(10-12)24-3/h4,6-8,10H,5,9,11H2,1-3H3,(H,19,22)(H,20,21) |
InChI 键 |
PMSSDMCSYNXMAN-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC=C(O1)CNC(=O)CCC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




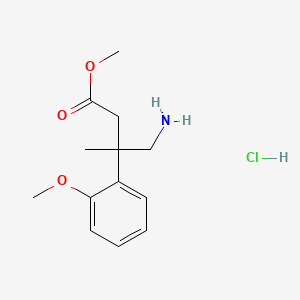
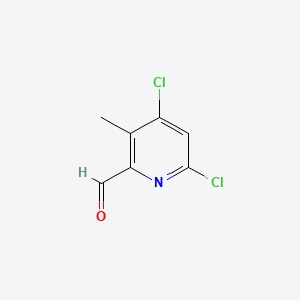
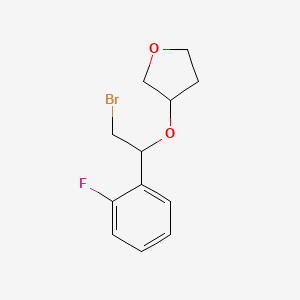
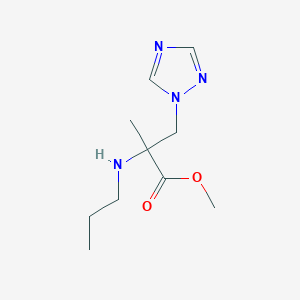

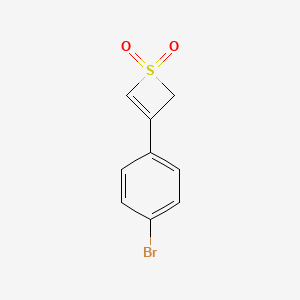


![rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol](/img/structure/B15301671.png)
